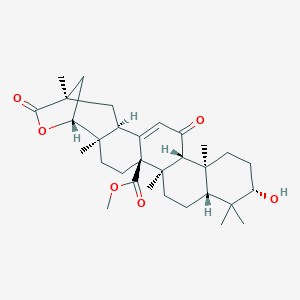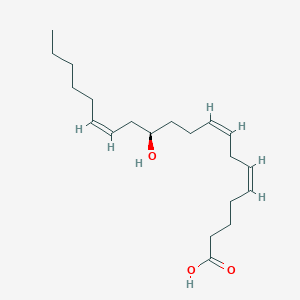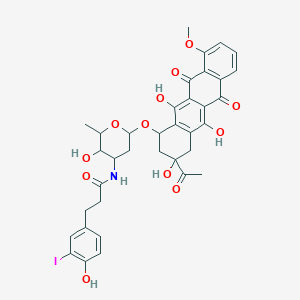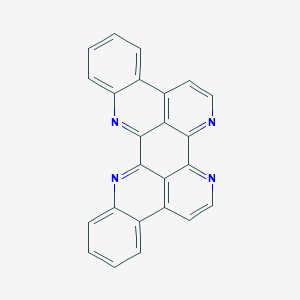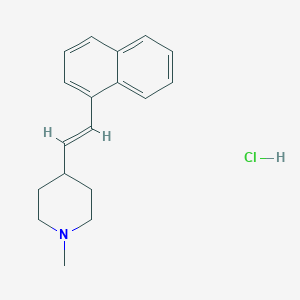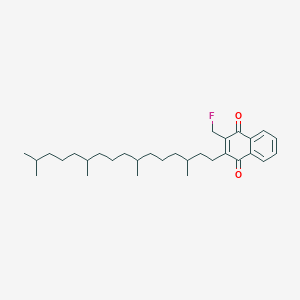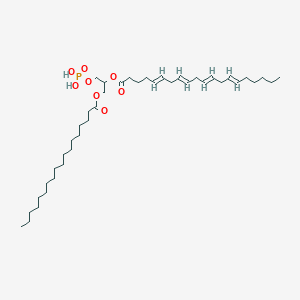
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, commonly known as O-PAP-ETE, is a phospholipid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE is a synthetic compound that is composed of a phosphonate head group, a glycerol backbone, and a polyunsaturated fatty acid tail.
作用機序
The mechanism of action of O-PAP-ETE is not fully understood, but it is believed to be related to its ability to interact with cell membranes. O-PAP-ETE can insert itself into cell membranes, altering their fluidity and permeability. This can lead to changes in cell signaling pathways and gene expression, ultimately leading to the observed biological effects of O-PAP-ETE.
Biochemical and Physiological Effects:
O-PAP-ETE has been shown to have a variety of biochemical and physiological effects, including enhancing drug delivery, improving gene therapy, and inducing apoptosis in cancer cells. Additionally, O-PAP-ETE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of O-PAP-ETE is its ability to enhance the delivery of therapeutic agents to target cells. Additionally, O-PAP-ETE has been shown to be biocompatible and non-toxic, making it a safe option for use in lab experiments. However, one limitation of O-PAP-ETE is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on O-PAP-ETE. One area of interest is the development of new synthesis methods that can increase the yield and purity of the final product. Additionally, further investigation into the mechanism of action of O-PAP-ETE is needed to fully understand its biological effects. Moreover, O-PAP-ETE could be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of O-PAP-ETE in combination with other therapeutic agents could be investigated to determine its potential synergistic effects.
In conclusion, O-PAP-ETE is a synthetic phospholipid derivative that has potential applications in drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells, improve gene therapy, induce apoptosis in cancer cells, and have anti-inflammatory properties. Although O-PAP-ETE has some limitations, it remains a promising compound for future research.
合成法
O-PAP-ETE can be synthesized through a multi-step process that involves the reaction of glycidol with phosphorus oxychloride, followed by the addition of icosapentaenoic acid and stearic acid. The resulting product is then purified through column chromatography to obtain pure O-PAP-ETE. This synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
O-PAP-ETE has been widely studied for its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells by increasing their solubility and stability. Additionally, O-PAP-ETE has been used as a carrier for gene therapy, allowing for the efficient delivery of genes to target cells. Moreover, O-PAP-ETE has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
特性
CAS番号 |
119904-30-2 |
|---|---|
製品名 |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
分子式 |
C41H73O8P |
分子量 |
725 g/mol |
IUPAC名 |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11+,19-17+,24-22+,30-28+ |
InChIキー |
AXJKOPKPNZMCIN-IOLLQWDPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
同義語 |
1-SAPA 1-stearoyl-2-arachidonoylphosphatidic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










